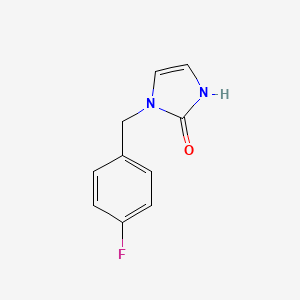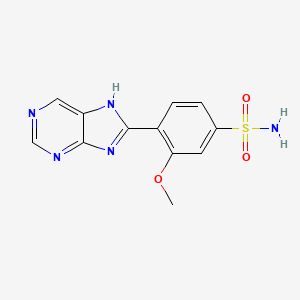
N-(1-Methoxyprop-2-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methoxyallyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a methoxyallyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxyallyl)acetamide can be achieved through several methods. One common approach involves the reaction of acetamide with methoxyallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of N-(1-Methoxyallyl)acetamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large reactors and automated systems for monitoring and control.
化学反応の分析
Types of Reactions
N-(1-Methoxyallyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert N-(1-Methoxyallyl)acetamide into its reduced forms, such as amines.
Substitution: The methoxyallyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Methoxyallyl)acetamide oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of N-(1-Methoxyallyl)acetamide.
科学的研究の応用
N-(1-Methoxyallyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: N-(1-Methoxyallyl)acetamide derivatives may have potential therapeutic applications, including as intermediates in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.
作用機序
The mechanism of action of N-(1-Methoxyallyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyallyl group may play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Methoxy-N-methylacetamide: This compound shares structural similarities with N-(1-Methoxyallyl)acetamide but differs in the substitution pattern on the nitrogen atom.
N-Methoxy-N-methylbenzamide: Another related compound, differing by the presence of a benzene ring instead of an allyl group.
N,O-Dimethylhydroxylamine hydrochloride: Similar in having methoxy and amide functionalities but with different overall structure and properties.
Uniqueness
N-(1-Methoxyallyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the methoxyallyl group allows for unique interactions and reactions that are not observed in other similar compounds.
特性
CAS番号 |
77413-86-6 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
N-(1-methoxyprop-2-enyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-4-6(9-3)7-5(2)8/h4,6H,1H2,2-3H3,(H,7,8) |
InChIキー |
BFKBUKRWIIYBLH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


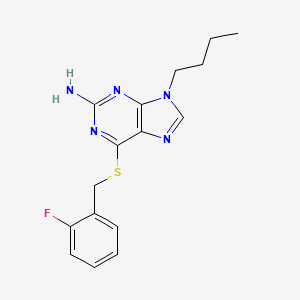
![2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile](/img/structure/B12935882.png)
![6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12935891.png)
![(2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12935904.png)
![Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B12935913.png)
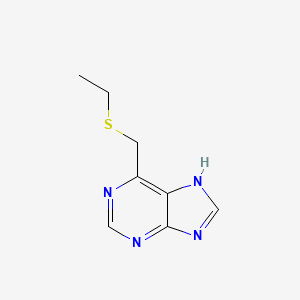



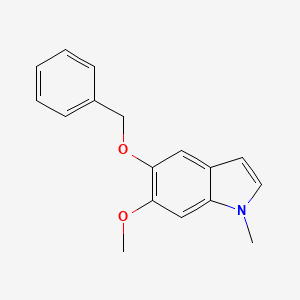
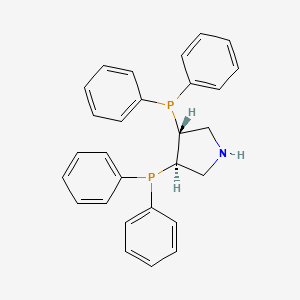
![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)
